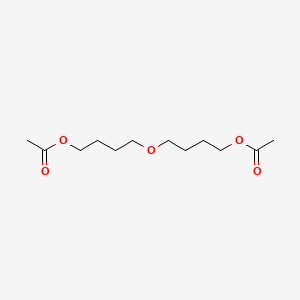
4,4'-Oxydibutyl diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4’-Oxydibutyl diacetate: is an organic compound with the molecular formula C12H22O5 . It is characterized by the presence of two ester groups and an ether linkage within its structure. This compound is used in various industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4,4’-Oxydibutyl diacetate can be synthesized through the esterification of 4,4’-oxydibutanol with acetic anhydride. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The reaction conditions include maintaining a temperature of around 60-80°C and stirring the mixture for several hours until the reaction is complete .
Industrial Production Methods: In an industrial setting, the production of 4,4’-Oxydibutyl diacetate involves large-scale esterification processes. The reactants are mixed in a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then purified through distillation or other separation techniques to obtain the desired purity .
Analyse Des Réactions Chimiques
Types of Reactions: 4,4’-Oxydibutyl diacetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can be hydrolyzed to produce 4,4’-oxydibutanol and acetic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Substitution: The ester groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Substitution: Nucleophiles such as amines or alcohols under mild conditions.
Major Products:
Hydrolysis: 4,4’-oxydibutanol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
4,4’-Oxydibutyl diacetate has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in biological environments.
Industry: Utilized in the production of polymers and as a plasticizer in the manufacturing of plastics
Mécanisme D'action
The mechanism of action of 4,4’-Oxydibutyl diacetate primarily involves its ester and ether linkages. In biological systems, esterases can hydrolyze the ester bonds, releasing 4,4’-oxydibutanol and acetic acid. The ether linkage provides stability to the molecule, making it resistant to certain chemical reactions. The molecular targets and pathways involved include esterases and other enzymes that catalyze ester hydrolysis .
Comparaison Avec Des Composés Similaires
4,4’-Oxydibutanol: The alcohol precursor used in the synthesis of 4,4’-Oxydibutyl diacetate.
Diethyl ether: Another compound with an ether linkage but different functional groups.
Butyl acetate: A similar ester compound but with a different structure.
Uniqueness: 4,4’-Oxydibutyl diacetate is unique due to its combination of ester and ether functionalities, which provide it with distinct chemical properties. Its ability to undergo hydrolysis and other reactions makes it versatile for various applications in research and industry .
Propriétés
Numéro CAS |
928-88-1 |
|---|---|
Formule moléculaire |
C12H22O5 |
Poids moléculaire |
246.30 g/mol |
Nom IUPAC |
4-(4-acetyloxybutoxy)butyl acetate |
InChI |
InChI=1S/C12H22O5/c1-11(13)16-9-5-3-7-15-8-4-6-10-17-12(2)14/h3-10H2,1-2H3 |
Clé InChI |
BEGLYILTWSHMBV-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OCCCCOCCCCOC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




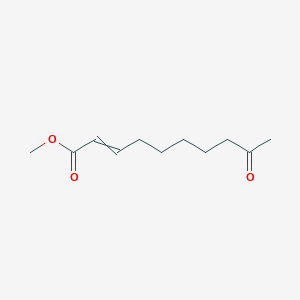
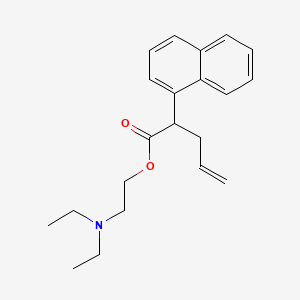
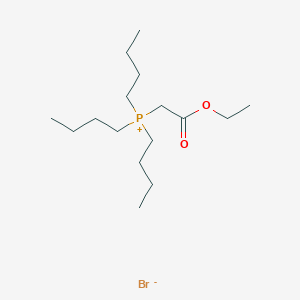


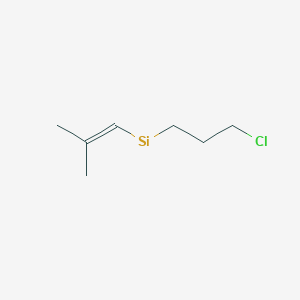
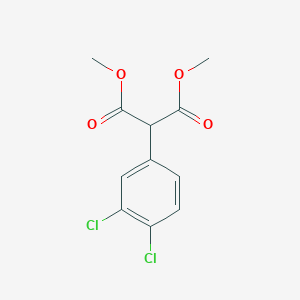
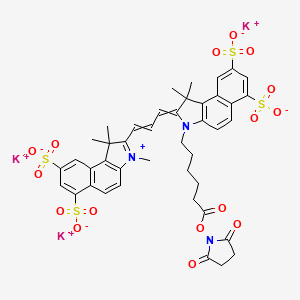
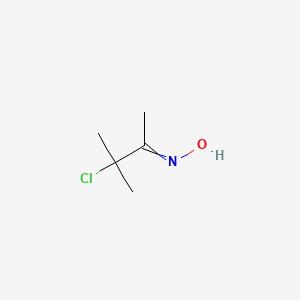
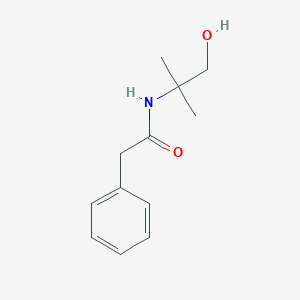
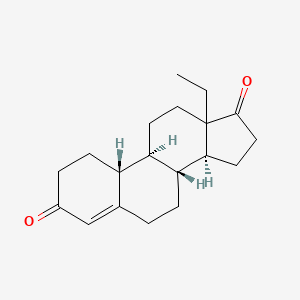
![2,3-Diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14752851.png)
